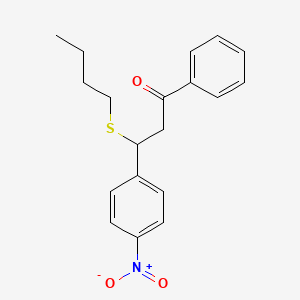
3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one is an organic compound that features a butylsulfanyl group, a nitrophenyl group, and a phenylpropanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Phenylpropanone Backbone: This can be achieved through a Friedel-Crafts acylation reaction where benzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Butylsulfanyl Group: The butylsulfanyl group can be introduced via a nucleophilic substitution reaction where a butylthiol reacts with a halogenated phenylpropanone.
Nitration: The nitrophenyl group can be introduced through a nitration reaction where the phenyl ring is treated with a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial and anticancer properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The butylsulfanyl group could interact with thiol groups in proteins, while the nitrophenyl group could participate in electron transfer reactions.
類似化合物との比較
Similar Compounds
3-(Methylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with a methylsulfanyl group instead of a butylsulfanyl group.
3-(Butylsulfanyl)-3-(4-aminophenyl)-1-phenylpropan-1-one: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
3-(Butylsulfanyl)-3-(4-nitrophenyl)-1-phenylpropan-1-one is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The butylsulfanyl group can enhance lipophilicity, while the nitrophenyl group can participate in various redox reactions.
特性
CAS番号 |
706816-61-7 |
|---|---|
分子式 |
C19H21NO3S |
分子量 |
343.4 g/mol |
IUPAC名 |
3-butylsulfanyl-3-(4-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21NO3S/c1-2-3-13-24-19(14-18(21)15-7-5-4-6-8-15)16-9-11-17(12-10-16)20(22)23/h4-12,19H,2-3,13-14H2,1H3 |
InChIキー |
QNZKZDMVWKDZSQ-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


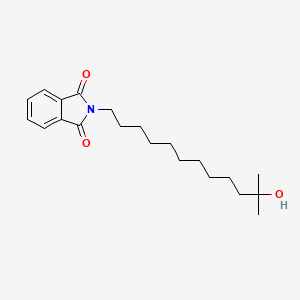
![4-[(Dimethylamino)methyl]pyridin-2(1H)-one](/img/structure/B12532652.png)
![[(3R)-3-(methoxymethoxy)-4-methylidenenonyl]benzene](/img/structure/B12532666.png)

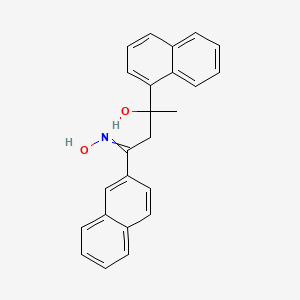
![3-{[1-(2H-Tetrazol-5-yl)cyclopentyl]amino}propane-1-sulfonic acid](/img/structure/B12532681.png)
![N-[4-(1,2-Diphenyloct-1-EN-1-YL)phenyl]methanesulfonamide](/img/structure/B12532683.png)
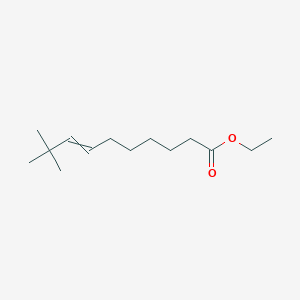
![2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol](/img/structure/B12532695.png)

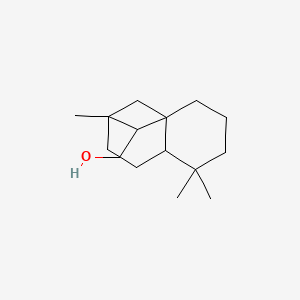
![Benzene, 1,1'-[2-(phenylseleno)-2-cyclobuten-1-ylidene]bis-](/img/structure/B12532713.png)
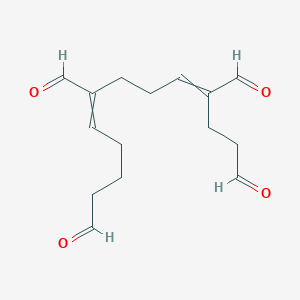
![Ethyl 10-[(oxan-2-yl)oxy]dec-7-enoate](/img/structure/B12532727.png)
